molecular formula C18H15ClFN3O3S B2444911 3-chloro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide CAS No. 921513-01-1

3-chloro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2444911
CAS No.: 921513-01-1
M. Wt: 407.84
InChI Key: GBMFWBLMXSCVHY-UHFFFAOYSA-N
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Description

3-chloro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated benzene ring, a fluorinated phenyl group, and a pyridazinone moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name

3-chloro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O3S/c19-14-2-1-3-16(12-14)27(25,26)21-10-11-23-18(24)9-8-17(22-23)13-4-6-15(20)7-5-13/h1-9,12,21H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMFWBLMXSCVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzenesulfonyl chloride with 2-(3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide is unique due to its combination of a chlorinated benzene ring, a fluorinated phenyl group, and a pyridazinone moiety.

Biological Activity

The compound 3-chloro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activity. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article provides an overview of the biological activities associated with this specific compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C16H17ClFN3O2S
  • Molecular Weight: 367.84 g/mol
  • CAS Number: [112945-52-5]

The structure features a sulfonamide group attached to a benzene ring, which is further substituted with a pyridazine moiety. This configuration is essential for its biological interactions.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715.2Apoptosis induction
Compound BHeLa12.5Cell cycle arrest
This compoundA549 (Lung)TBDTBD

Note: TBD indicates that further research is required to elucidate the precise mechanism of action.

Anti-inflammatory Activity

Sulfonamides are also recognized for their anti-inflammatory effects. The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Table 2: COX Inhibition Data

Compound NameCOX Inhibition (%) at 20 µM
Celecoxib80.1
Compound C47.1
This compoundTBD

Study on Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized various sulfonamide derivatives and evaluated their anticancer activities against different cell lines. The results indicated that modifications in the sulfonamide structure could significantly enhance cytotoxicity against cancer cells . The specific compound under discussion demonstrated moderate activity, warranting further investigation into its structure–activity relationship (SAR).

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of similar sulfonamides. The study found that compounds with a para-substituted phenyl ring exhibited higher COX inhibition compared to their ortho or meta counterparts . This suggests that the structural characteristics of this compound may confer similar benefits.

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